![molecular formula C16H11N3 B2388897 2-(4-piridinil)-1H-pirrolo[3,2-h]quinolina CAS No. 260393-88-2](/img/structure/B2388897.png)

2-(4-piridinil)-1H-pirrolo[3,2-h]quinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is a type of quinoline, which is a well-known nitrogenous tertiary base . Quinolines are prominent heterocyclic motifs and crucial building blocks in creating physiologically active compounds . They have been used since ancient times, with their study dramatically increasing due to their versatility in many significant fields .

Synthesis Analysis

Quinoline derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . A one-pot, two-component cascade synthesis of N,4-diaryl-2,3-dihydro pyrrolo[3,4-c]quinoline-1,3-diones and their 3-thioxo-analogs in clean conditions catalyzed by 4-N,N-dimethylaminopyridine [DMAP] at 120°C for 1.5 h has been reported .

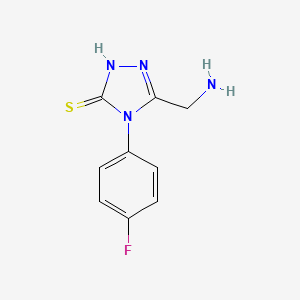

Molecular Structure Analysis

The molecular structure of “2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is similar to that of quinoline, which contains a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Chemical Reactions Analysis

Quinoline is a weak tertiary base that can react with acids to produce salts . Its reaction is analogous to pyridine, and benzones may participate in electrophilic and nucleophilic substitution processes .

Physical and Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid . It has a molecular weight of 129.16 g/mol . The molecular formula of “2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is C14H10N2, with an average mass of 206.243 Da and a monoisotopic mass of 206.084396 Da .

Aplicaciones Científicas De Investigación

- Hallazgos de la Investigación: N-(3-metoxifenil)-4-metil-2-(2-propil-4-piridinil)tiazol-5-carboxamida (3k), un derivado de 2-(4-piridinil)-1H-pirrolo[3,2-h]quinolina, inhibe eficazmente la angiogénesis. Suprime la formación de colonias y la migración de células endoteliales del cordón umbilical humano (HUVECs) y la angiogénesis inducida por VEGF in vitro. Además, bloquea significativamente el crecimiento tumoral in vivo .

- Aplicaciones: Los investigadores exploran estos motivos para el desarrollo futuro de fármacos, considerando sus posibles beneficios terapéuticos .

- Evolución Farmacológica: Estos compuestos exhiben diversas propiedades farmacológicas, lo que los convierte en candidatos interesantes para futuras investigaciones .

- Aplicaciones Potenciales: Más allá del cáncer, este compuesto puede tener implicaciones en otras enfermedades .

Agentes Antiangiogénicos para el Tratamiento del Cáncer

Desarrollo de Fármacos y Potencial Medicinal

Pirazoles Sustituidos con Tiazol

Inhibición de Nek2/Hec1

Enfermedades Metabólicas e Investigación del Cáncer

Mecanismo De Acción

Target of Action

The compound 2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline is a derivative of quinoline, which is known to have a wide spectrum of biological activity . It has been found to serve as an antagonist of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.

Mode of Action

For instance, as an inhibitor of kinases and phosphodiesterases, it may interfere with the phosphorylation of proteins and the breakdown of cyclic nucleotides, respectively . These interactions can lead to alterations in signal transduction pathways, potentially influencing cell behavior.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting kinases, it may impact the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Similarly, by inhibiting phosphodiesterases, it could influence the cAMP and cGMP signaling pathways, which regulate a variety of cellular functions, including metabolism, gene expression, and apoptosis .

Pharmacokinetics

Its metabolism could also affect its activity and toxicity .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. For instance, by inhibiting kinases, it could potentially suppress cell proliferation, leading to anti-tumor effects . Similarly, by inhibiting phosphodiesterases, it could increase the levels of cyclic nucleotides, potentially leading to effects such as vasodilation or bronchodilation .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules could influence its absorption and distribution within the body .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Quinoline derivatives, to which this compound is related, have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-pyridin-4-yl-1H-pyrrolo[3,2-h]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-12-3-4-13-10-14(11-5-8-17-9-6-11)19-16(13)15(12)18-7-1/h1-10,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQCRDCQYASIAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=C(N3)C4=CC=NC=C4)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2388818.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388819.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2388824.png)

![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)